Ethyl 4-{[(4-fluorophenyl)carbonyl]carbamothioyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a fluorobenzoyl group, a carbothioyl group, and a tetrahydropyrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 4-fluorobenzoyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride.
Amidation Reaction: The 4-fluorobenzoyl chloride is then reacted with an appropriate amine to form the 4-fluorobenzoylamine intermediate.
Carbothioylation: The 4-fluorobenzoylamine is further reacted with carbon disulfide and an appropriate alkylating agent to introduce the carbothioyl group.
Cyclization: The final step involves the cyclization of the intermediate with ethyl pyrazinecarboxylate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
ETHYL 4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 4-((2-FLUOROBENZOYL)AMINO)BENZOATE
- ETHYL (4-FLUOROBENZOYL)ACETATE
Uniqueness
ETHYL 4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H18FN3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorobenzoyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18FN3O3S/c1-2-22-15(21)19-9-7-18(8-10-19)14(23)17-13(20)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20,23) |
InChI Key |
UWSROHYIPNUHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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